2,3-diethyl-N,6-dihydroxybenzamide
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Overview
Description
2,3-diethyl-N,6-dihydroxybenzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diethyl-N,6-dihydroxybenzamide typically involves the condensation of 2,3-dihydroxybenzoic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-diethyl-N,6-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,3-diethyl-N,6-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-diethyl-N,6-dihydroxybenzamide involves its interaction with specific molecular targets. The compound can chelate metal ions, thereby inhibiting metalloenzymes. It can also interact with proteins and nucleic acids, affecting their function and stability. The pathways involved include the inhibition of oxidative stress and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2,6-dihydroxybenzamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
2,3-diethyl-N,6-dihydroxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and interact with biological macromolecules sets it apart from other benzamides .
Properties
CAS No. |
349392-88-7 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2,3-diethyl-N,6-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-7-5-6-9(13)10(8(7)4-2)11(14)12-15/h5-6,13,15H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
XYZWXCIYWSDRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)O)C(=O)NO)CC |
Origin of Product |
United States |
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